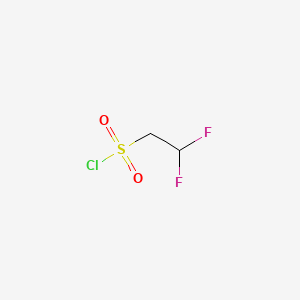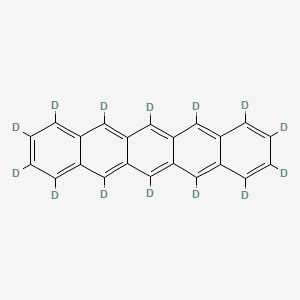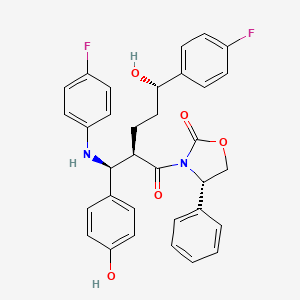
4',2''-O-Di(trimethysilyl)tylosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,2’'-O-Di(trimethysilyl)tylosin is a derivative of tylosin, an antibiotic used in veterinary medicine. This compound is characterized by the addition of trimethylsilyl groups to the tylosin molecule, which enhances its chemical stability and modifies its biological activity .
Preparation Methods
The synthesis of 4’,2’'-O-Di(trimethysilyl)tylosin involves the reaction of tylosin with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid moisture .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves using larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4’,2’'-O-Di(trimethysilyl)tylosin has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparison with Similar Compounds
4’,2’'-O-Di(trimethysilyl)tylosin is unique due to the presence of trimethylsilyl groups, which enhance its stability and modify its biological activity. Similar compounds include:
Tylosin: The parent compound, used as an antibiotic in veterinary medicine.
Tylosin derivatives: Other derivatives with different functional groups that modify their activity and stability.
These compounds are compared based on their chemical structure, stability, and biological activity. 4’,2’'-O-Di(trimethysilyl)tylosin stands out due to its enhanced stability and modified activity, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
114442-77-2 |
|---|---|
Molecular Formula |
C52H93NO17Si2 |
Molecular Weight |
1060.476 |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1 |
InChI Key |
HQHOBGOEJCZMCO-DSNVLZGESA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC |
Synonyms |
2A,4C-Bis-O-(trimethylsilyl)-tylosin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


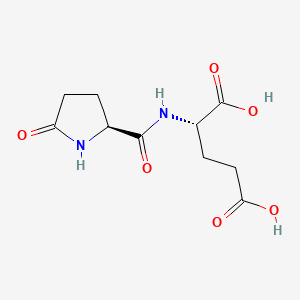
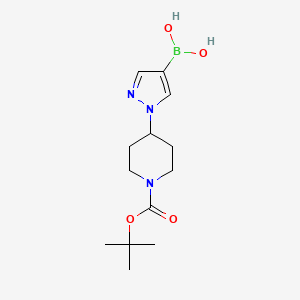
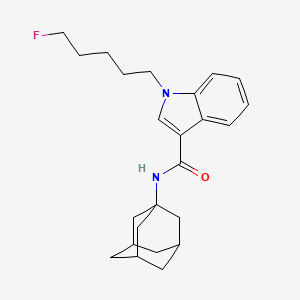
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
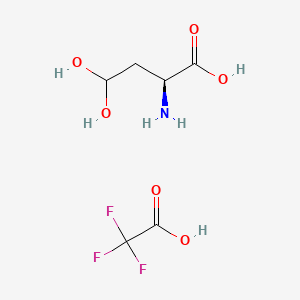
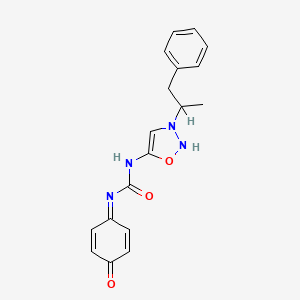
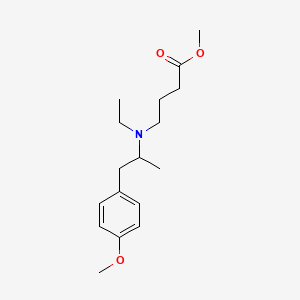
![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
